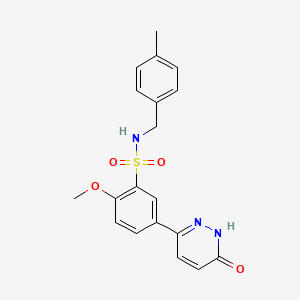![molecular formula C21H21ClN4O4S B14975335 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B14975335.png)
6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final pyridazinone product . The reaction conditions often involve heating under reflux in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl or piperazine moieties.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and biological activity.
Mécanisme D'action
The mechanism of action of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic transmission.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridazinone derivatives that also exhibit enzyme inhibitory properties. Some examples are:
6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the chloro and sulfonyl groups.
4-chloro-3-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the piperazine moiety.
6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-thione: Similar structure but contains a thione group instead of a ketone.
The uniqueness of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H21ClN4O4S |
|---|---|
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
3-[4-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H21ClN4O4S/c1-30-17-5-3-16(4-6-17)25-10-12-26(13-11-25)31(28,29)20-14-15(2-7-18(20)22)19-8-9-21(27)24-23-19/h2-9,14H,10-13H2,1H3,(H,24,27) |
Clé InChI |
RNPPLKPTQDURQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


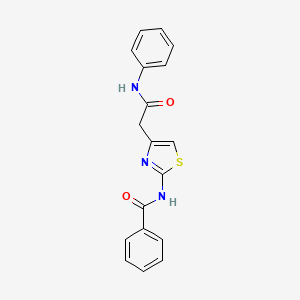
![N-(4-Methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B14975263.png)

![N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975288.png)
![5-amino-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14975289.png)
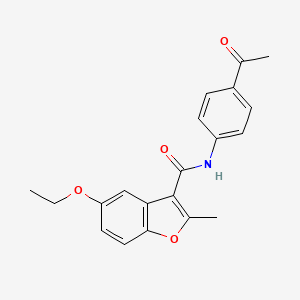
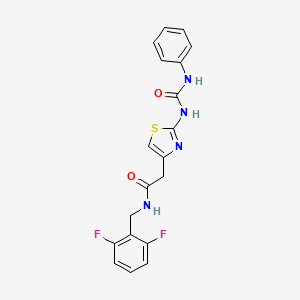
![2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B14975300.png)
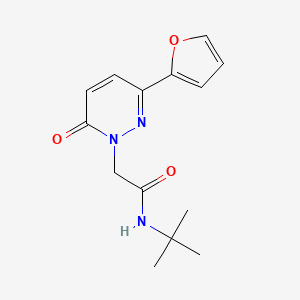
![3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14975327.png)
![9-(4-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14975345.png)
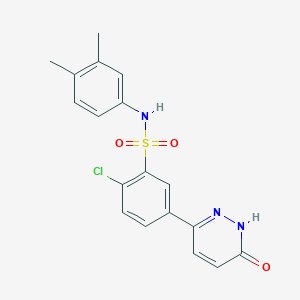
![4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide](/img/structure/B14975349.png)
